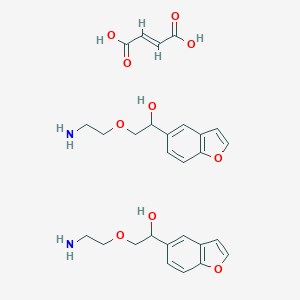
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is a complex organic compound with a unique structure that combines a benzofuran ring with an aminoethoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethoxy side chain. The final step involves the formation of the (E)-2-butenedioate salt. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethoxy side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets. The aminoethoxy side chain can form hydrogen bonds with target proteins, while the benzofuran ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Another compound with an ethoxy side chain.
Uniqueness
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is unique due to its combination of a benzofuran ring and an aminoethoxy side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
131964-87-9 |
|---|---|
Molekularformel |
C28H34N2O10 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
MYGPWCZKRXGBRN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Synonyme |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















